N-benzyl-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-27-18-11-15(21)7-8-16(18)17-9-10-20(26)24(23-17)13-19(25)22-12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUDRGPVRFRVPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the fluoro and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Benzylation: The benzyl group can be introduced via nucleophilic substitution reactions.
Acetamide formation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
N-benzyl-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various fields.
Biology
Research has indicated that this compound possesses antimicrobial and anticancer properties . Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells through modulation of signaling pathways such as TNF-alpha and Wnt signaling.
Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound can effectively reduce the viability of specific cancer cell lines, indicating its potential as an anticancer agent.
Medicine
The compound is being explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities. Its interactions with specific molecular targets may lead to the development of new treatments for conditions like cancer and bacterial infections.
Industrial Applications
In addition to its research applications, this compound can be utilized in the development of new materials and chemical processes, showcasing its versatility in industrial settings.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Impact of Substituents on Pharmacological Activity
- Halogen Groups (Fluoro, Chloro): The 4-fluoro group in the target compound increases electronegativity, enhancing interactions with hydrophobic pockets in biological targets. Chloro substituents (e.g., in ) improve binding affinity through hydrophobic interactions .
- Methoxy Groups: Methoxy substituents (e.g., 2-methoxy in the target compound) improve solubility and hydrogen-bonding capacity, critical for oral bioavailability .
- Piperazinyl/Morpholinyl Groups: Bulky substituents like piperazine or morpholine () alter selectivity for neurological or metabolic targets but may reduce membrane permeability .
Research Findings and Mechanistic Insights
Target Compound Hypotheses
- Anti-inflammatory Potential: The 4-fluoro-2-methoxyphenyl group may inhibit cyclooxygenase (COX) or cytokine pathways, similar to compounds with alkylphenyl substituents () .
- Anticancer Activity: Pyridazinone derivatives with halogenated aryl groups (e.g., 4-fluorophenyl in ) exhibit antiproliferative effects by disrupting microtubule assembly or kinase signaling .
Comparative Mechanisms
- Bone Resorption Inhibition (): Piperazinyl analogues block osteoclast fusion via RANKL pathway modulation, a mechanism distinct from halogenated derivatives .
- Neurological Effects (): Morpholine-containing compounds interact with serotonin or dopamine receptors, highlighting substituent-driven target diversity .
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight | logP (Predicted) | Water Solubility | Key Synthetic Challenges |
|---|---|---|---|---|
| Target Compound | ~385.4 g/mol | 2.8 | Low | Selective fluorination and methoxy positioning |
| N-(4-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | 379.4 g/mol | 2.5 | Moderate | Dual methoxy group coupling |
| N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | ~400.8 g/mol | 3.1 | Low | Halogen stability during synthesis |
- Synthesis: Most analogues require multi-step reactions, including amide coupling (e.g., carbodiimides) and Suzuki-Miyaura cross-coupling for aryl group introduction .
Biological Activity
N-benzyl-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C21H18FN3O5
- Molecular Weight : 411.4 g/mol
The unique arrangement of functional groups contributes to its biological activity, particularly its interactions with cellular targets.
This compound exhibits its biological effects primarily through:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Binding : It can bind to various receptors, modulating their activity and leading to physiological responses.
- Cellular Pathway Modulation : The compound may alter cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Antitumor Activity
Recent studies have indicated that this compound demonstrates significant antitumor properties. In vitro assays have shown that it can inhibit the proliferation of cancer cells, particularly in lung cancer models.
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.75 ± 0.19 | 2D Assay |
| HCC827 | 5.13 ± 0.97 | 3D Assay |
| NCI-H358 | 0.85 ± 0.05 | 2D Assay |
These results suggest that the compound has a potent inhibitory effect on cancer cell growth and may be a candidate for further development as an antitumor agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | TBD |
| Staphylococcus aureus | TBD |
While specific MIC values are still under investigation, preliminary results indicate that the compound exhibits promising antimicrobial effects.
Study on Lung Cancer Models
In a detailed study published in Compounds, researchers tested the efficacy of several pyridazinone derivatives, including this compound, on human lung cancer cell lines A549, HCC827, and NCI-H358. The findings demonstrated that this compound significantly reduced cell viability in both 2D and 3D culture systems, indicating its potential as a therapeutic agent against lung cancer .
Comparative Analysis with Standard Antitumor Drugs
In comparative studies with established antitumor drugs such as doxorubicin and vandetanib, this compound showed comparable efficacy in inhibiting tumor growth while presenting a potentially lower toxicity profile .
Q & A
Q. What are the standard synthetic routes for N-benzyl-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyridazinone core followed by functionalization. Key steps include:
- Amide coupling : Reacting benzylamine with 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid using coupling agents like EDCI or HATU .
- Condition optimization : Temperature (60–80°C), solvent choice (DMF or dichloromethane), and reaction time (12–24 hours) are critical for yield and purity. Catalysts such as DMAP may enhance efficiency .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with specific shifts for the benzyl (δ 4.5–5.0 ppm), fluoro-methoxyphenyl (δ 6.8–7.3 ppm), and pyridazinone (δ 7.5–8.0 ppm) groups .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ m/z calculated for C₂₀H₁₈FN₃O₃) .
Q. How do halogen substituents (e.g., fluorine) influence the compound’s bioactivity?
Halogens enhance binding affinity to targets like enzymes or receptors through hydrophobic interactions and electron-withdrawing effects. For example:
- The 4-fluoro group on the phenyl ring improves metabolic stability and target engagement, as seen in analogs with similar substructures .
- Comparative studies with chloro or bromo analogs show reduced activity, highlighting fluorine’s unique role .
Advanced Research Questions
Q. What strategies address low yields in the final amidation step?
Common challenges include incomplete coupling or side reactions. Solutions involve:
- Pre-activation of carboxylic acids : Use of HOBt or HOAt to stabilize active intermediates .
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while additives like DIEA neutralize acidic byproducts .
- Purification : Flash chromatography with gradient elution (hexane/ethyl acetate) isolates the product from unreacted starting materials .
Q. How can researchers elucidate the compound’s mechanism of action against cancer targets?
- Surface plasmon resonance (SPR) : Direct measurement of binding kinetics to purified enzymes (e.g., HDACs or kinases) .
- Cell-based assays : Dose-dependent inhibition of proliferation in cancer lines (e.g., IC₅₀ values in MCF-7 or HeLa cells) .
- Transcriptomic profiling : RNA-seq to identify downstream pathways (e.g., apoptosis or cell cycle arrest markers) .
Q. How should discrepancies in reported IC₅₀ values across studies be resolved?
- Standardized protocols : Uniform cell viability assays (e.g., MTT vs. ATP-based luminescence) and control compounds .
- Compound verification : Independent synthesis and characterization to confirm batch consistency .
- Meta-analysis : Cross-study comparisons adjusting for variables like cell passage number or serum concentration .
Q. What computational tools predict the bioactivity of structural analogs?
- Molecular docking : Software like AutoDock Vina models interactions with crystallized targets (e.g., PDB IDs for HDAC2 or COX-2) .
- QSAR models : Regression analysis of substituent effects (e.g., Hammett σ values for methoxy vs. ethoxy groups) .
- ADMET prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., logP, CYP450 inhibition) .
Q. What methods assess the compound’s stability under physiological conditions?
- Forced degradation studies : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, monitored via HPLC .
- Plasma stability assays : Incubation with human plasma (37°C, 24 hours) to detect esterase-mediated hydrolysis .
- Solid-state stability : Accelerated aging (40°C/75% RH for 1 month) with DSC/TGA analysis .
Q. Which in vitro models are suitable for preliminary toxicity profiling?
- Hepatotoxicity : Primary hepatocytes or HepG2 cells assessed for ALT/AST release .
- Cardiotoxicity : hERG channel inhibition assays using patch-clamp electrophysiology .
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .
Q. How can solubility limitations in aqueous buffers be overcome for in vivo studies?
- Co-solvent systems : Use of cyclodextrins or PEG-400 to enhance solubility .
- Prodrug design : Esterification of the acetamide group for improved absorption, followed by enzymatic hydrolysis in vivo .
- Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles to increase bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
